molecular formula C21H19BrP+ B15077993 Propargyl triphenylphosphonium bromide

Propargyl triphenylphosphonium bromide

Cat. No.: B15077993
M. Wt: 382.3 g/mol
InChI Key: AFZDAWIXETXKRE-UHFFFAOYSA-N
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Description

Propargyl triphenylphosphonium bromide is an organophosphorus compound that features a propargyl group attached to a triphenylphosphonium moiety, with bromide as the counterion. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with propargyl bromide. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:

Ph3P+HCCCH2BrPh3P+CH2CCHBr\text{Ph}_3\text{P} + \text{HC}\equiv\text{CCH}_2\text{Br} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{C}\equiv\text{CH} \text{Br}^- Ph3​P+HC≡CCH2​Br→Ph3​P+CH2​C≡CHBr−

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Microwave irradiation has also been explored as a method to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Propargyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used in reactions involving nucleophilic attack on the phosphorus atom.

    Secondary Amines: React with the intermediate allene isomer.

    Triphenylphosphine: Forms bis-salts with the compound.

Major Products Formed

Mechanism of Action

The mechanism of action of propargyl triphenylphosphonium bromide involves its ability to act as an alkylating agent. The propargyl group can undergo nucleophilic substitution reactions, forming new bonds with nucleophiles. The triphenylphosphonium moiety stabilizes the intermediate species formed during these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl triphenylphosphonium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity and allows for the formation of allenyl derivatives. This makes it a valuable compound in synthetic chemistry for creating complex molecular structures .

Properties

Molecular Formula

C21H19BrP+

Molecular Weight

382.3 g/mol

IUPAC Name

triphenyl(prop-2-ynyl)phosphanium;hydrobromide

InChI

InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1;

InChI Key

AFZDAWIXETXKRE-UHFFFAOYSA-N

Canonical SMILES

C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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